N-(3-acetylphenyl)-4-methylbenzamide is an organic compound classified under the category of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a methyl group on another benzene ring. Its molecular formula is , and it has a CAS number of 303793-18-2. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
N-(3-acetylphenyl)-4-methylbenzamide can be sourced from chemical suppliers like Sigma-Aldrich and VWR, where it is available for research purposes. It falls under the classification of organic compounds specifically within the amide functional group category, which includes compounds containing a carbonyl group (C=O) linked to a nitrogen atom (N).
The synthesis of N-(3-acetylphenyl)-4-methylbenzamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzoyl chloride. The reaction is generally conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product.
In an industrial context, this synthesis can be scaled up using continuous flow reactors and automated systems, enhancing efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product .
N-(3-acetylphenyl)-4-methylbenzamide can participate in various chemical reactions, including:
The mechanism of action for N-(3-acetylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or receptors, leading to potential antimicrobial and anticancer effects. For instance, it may disrupt bacterial enzyme functions or interfere with cellular pathways involved in cancer proliferation.
N-(3-acetylphenyl)-4-methylbenzamide has several notable applications:
This synthetic benzamide derivative, systematically named N-(3-acetylphenyl)-4-methylbenzamide (CAS 303793-18-2), features the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol [2] [7]. Its structural architecture integrates two pharmacologically significant aromatic systems tethered by an amide linkage, strategically functionalized with acetyl (–COCH₃) and methyl (–CH₃) groups. As a research compound, it is commercially available through specialty suppliers like Sigma-Aldrich (AldrichCPR collection) and Chemscene, typically with ≥95% purity and stringent handling advisories due to its investigational status [3] [6] [7].
The compound’s core consists of para-methylbenzamide and meta-acetylphenyl moieties, conferring distinct electronic and steric properties:
Table 1: Physicochemical Properties of N-(3-Acetylphenyl)-4-methylbenzamide
| Property | Value | Source/Measurement |
|---|---|---|
| CAS Number | 303793-18-2 | [2] [7] |
| Molecular Formula | C₁₆H₁₅NO₂ | [4] [7] |
| Molecular Weight | 253.30 g/mol | [4] [7] |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | [4] [7] |
| logP | 3.45 (predicted) | [4] |
| Rotatable Bonds | 3 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
The compound emerged from systematic efforts to overcome limitations of early kinase inhibitors:
Each substituent contributes to target engagement and physicochemical behavior:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4